4-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a chloropyrimidine moiety, and a methanesulfonyl group attached to a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a chloropyrimidine derivative in the presence of a palladium catalyst.
Addition of the Methanesulfonyl Group: The methanesulfonyl group can be added through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloropyrimidine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Methanesulfonyl Chloride: Used for sulfonation.
Triethylamine: Used as a base in various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxylate ester.
4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE: Lacks the carboxylate ester group.
Uniqueness
4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H8BrClN2O4S |
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Molecular Weight |
391.63 g/mol |
IUPAC Name |
(4-bromophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H8BrClN2O4S/c1-21(18,19)12-15-6-9(14)10(16-12)11(17)20-8-4-2-7(13)3-5-8/h2-6H,1H3 |
InChI Key |
STXPNWCNHZJGBR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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